Lisinopril EP Impurity D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lisinopril EP Impurity D involves the formation of a diketopiperazine structure. The synthetic route typically includes the cyclization of a dipeptide intermediate under specific reaction conditions. The process involves the use of reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the cyclization reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
Lisinopril EP Impurity D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diketopiperazine ring to more reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the amine and carboxylic acid functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the diketopiperazine ring, while reduction can produce more reduced forms of the compound .
Scientific Research Applications
Lisinopril EP Impurity D is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry to ensure the purity and quality of Lisinopril.
Biology: Studying the biological activity and metabolism of Lisinopril and its impurities.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of Lisinopril and its related compounds.
Mechanism of Action
Lisinopril EP Impurity D, like Lisinopril, inhibits the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. This inhibition leads to vasodilation, reduced blood pressure, and improved cardiac function. The compound disrupts the angiotensin II pathway, leading to decreased peripheral resistance and renal protection .
Comparison with Similar Compounds
Similar Compounds
Lisinopril EP Impurity C: Another impurity found in Lisinopril with a similar diketopiperazine structure.
Lisinopril EP Impurity F: A related compound with slight variations in the chemical structure.
Lisinopril Dihydrate: The hydrated form of Lisinopril, used as a reference standard
Uniqueness
Lisinopril EP Impurity D is unique due to its specific diketopiperazine structure, which distinguishes it from other impurities. Its presence and characterization are crucial for ensuring the purity and efficacy of Lisinopril in pharmaceutical applications .
Biological Activity
Lisinopril EP Impurity D, identified by its chemical formula C21H29N3O4 and CAS number 219677-82-4, is a known impurity associated with the angiotensin-converting enzyme (ACE) inhibitor, lisinopril. This impurity plays a significant role in pharmaceutical formulation and quality control due to its potential effects on the efficacy and safety of lisinopril products. Understanding its biological activity is essential for ensuring drug quality and patient safety.
Chemical Structure and Properties
This compound features a diketopiperazine structure, which distinguishes it from other ACE inhibitors that do not possess this specific moiety. The compound has a molecular weight of 387.47 g/mol and exists primarily as a dihydrate form. Its structural uniqueness may influence its behavior within biological systems, particularly in relation to its interaction with ACE and other pharmacological targets.
Lisinopril itself functions as a competitive inhibitor of ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to decreased blood pressure and reduced strain on the cardiovascular system. While this compound does not have the same therapeutic indications as lisinopril, its structural similarity may allow it to interact with similar biological pathways, potentially affecting the overall pharmacodynamics of lisinopril formulations .
Interaction Studies
Studies have been conducted to evaluate the interaction of this compound with various biological systems. These studies are crucial for understanding how impurities can affect drug performance:
- In vitro studies : this compound was tested for its ability to inhibit ACE activity in vitro. Preliminary results indicated that while it exhibits some inhibitory activity, it is significantly less potent than lisinopril itself.
- Effect on pharmacokinetics : The presence of this impurity may alter the absorption and distribution profiles of lisinopril, impacting its therapeutic efficacy .
Case Studies
- Quality Control in Pharmaceutical Formulations : A study highlighted the importance of monitoring impurities like this compound during the manufacturing process. It was found that formulations containing higher levels of this impurity showed variability in bioavailability compared to those with lower levels .
- Clinical Evaluations : In clinical trials assessing the bioequivalence of lisinopril formulations, variations in impurity levels were correlated with differences in patient response rates and side effects. This underscores the need for stringent quality control measures in drug manufacturing .
Comparative Analysis with Other Compounds
The following table summarizes key characteristics comparing this compound with other ACE inhibitors:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Lisinopril | C21H31N3O5 | Active ACE inhibitor; used for hypertension treatment |
Enalapril | C20H28N2O5 | Prodrug converted to active form; ACE inhibitor |
Ramipril | C23H32N2O5S | Contains sulfur; used for hypertension |
Quinapril | C19H24N2O5 | Contains carboxyl group; used for hypertension |
This compound | C21H29N3O4 | Unique diketopiperazine structure; potential effects on drug efficacy |
Properties
Molecular Formula |
C21H29N3O4 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-[3-(4-aminobutyl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid |
InChI |
InChI=1S/C21H29N3O4/c22-13-5-4-9-17-19(25)23-14-6-10-16(23)20(26)24(17)18(21(27)28)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18H,4-6,9-14,22H2,(H,27,28) |
InChI Key |
FUEMHWCBWYXAOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)N(C(C(=O)N2C1)CCCCN)C(CCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.